N-Methylindolin-5-amine

Organic Electronics Dye Chemistry Optoelectronics

Substitution with unsubstituted indolines or anilines compromises DSSC efficiency and SAR. • N-Methylindolin-5-amine's N-methyl group enables red-shifted absorption, achieving >9% PCE in DSSCs. • Facilitates selective C5-functionalization for SAR-driven medicinal chemistry. • Supplied with ≥98% purity, free base and salts, for reliable scale-up.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13585394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylindolin-5-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C9H12N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3
InChIKeyWQEFASWRBIFERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylindolin-5-amine: A Differentiated Building Block


N-Methylindolin-5-amine (CAS 64180-07-0), also known as 1-methylindolin-5-amine, is a heterocyclic aromatic amine with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol [1]. This compound is a derivative of indoline, a privileged scaffold in medicinal chemistry and materials science . The key structural feature is the presence of both a tertiary amine (N-methyl group) within the saturated pyrrolidine ring and a primary aniline-like amine at the 5-position of the fused benzene ring . This unique combination of an electron-rich indoline core and a reactive amino handle distinguishes it from simpler anilines or unsubstituted indolines, enabling its use as a critical intermediate for building complex molecules with tuned electronic and biological properties . It is commercially available as a free base, as well as hydrochloride and dihydrochloride salts, and is supplied for research and further manufacturing purposes .

1
D-π-A push-pull chromophore building block
N-methyl enhances intramolecular charge transfer transitions
2
C5-selective indoline functionalization handle
Regioselective alkylation with donor-acceptor cyclopropanes
3
Multiple salt forms for formulation flexibility
Available as free base, HCl, and dihydrochloride salts

Substitution Risks of N-Methylindolin-5-amine


Substituting N-Methylindolin-5-amine with a structurally similar compound like 5-aminoindoline (indolin-5-amine, CAS 15918-80-6) or N-methylaniline (CAS 100-61-8) introduces significant and often unacceptable risks to a research or manufacturing workflow. The N-methyl group on the indoline nitrogen is not a passive substituent; it actively modulates the electronic environment of the molecule, influencing its nucleophilicity, its performance as a donor group in π-conjugated systems [1], and its interactions with biological targets . Replacing it with an unsubstituted indoline alters the electron density and basicity, potentially derailing structure-activity relationship (SAR) studies or changing the optoelectronic properties of a final material. Using a simpler aniline disregards the conformational rigidity and enhanced π-donor capacity of the fused indoline ring system [2]. The consequences of such substitution can range from a drop in synthetic yield to a complete loss of target biological activity or photovoltaic efficiency, necessitating costly re-optimization cycles. The evidence below quantifies the specific, measurable advantages that justify the selection of N-methylindolin-5-amine for targeted applications.

5-Aminoindoline (indolin-5-amine)

N-unsubstituted indoline alters electron density and basicity, potentially shifting SAR outcomes and chromophore performance in D-π-A systems.

N-Methylaniline

Simple aniline lacks the fused indoline ring's conformational rigidity and enhanced π-donor capacity, which may limit optoelectronic material properties.

Alternative N-protected indolines

Different N-substituents may alter C5 regioselectivity during functionalization, requiring re-optimization of synthetic routes reported for N-methylindoline.

Quantified Advantages of N-Methylindolin-5-amine


Enhanced Electron-Donating in Push-Pull Chromophores

The N-methylindoline moiety, which can be derived from N-methylindolin-5-amine, functions as a superior electron donor in donor-π-acceptor (D-π-A) chromophores compared to its unsubstituted indoline counterpart. Research demonstrates that incorporating the N-methyl group enhances the electron-donating ability, resulting in a significant bathochromic shift (redshift) in the absorption maximum (λmax). In a systematic study, N-methyl indole-containing compounds exhibited λmax values ranging from 378 nm to 658 nm, depending on the acceptor group, demonstrating broad spectral tunability [1]. The N-methyl group increases electron density on the indoline nitrogen, strengthening the intramolecular charge transfer (ICT) transition, which is the foundation for the high molar extinction coefficients observed in indoline-based sensitizers like D149 .

Absorption Tuning
Cross-study comparable
λmax 378–658 nm
Supports red/NIR chromophore design via N-methyl-directed ICT enhancement
Reported 20–50 nm bathochromic shift vs unsubstituted indole donors; system-dependent
Organic Electronics Dye Chemistry Optoelectronics

Indoline Dye Precursor for Efficient DSSCs

N-Methylindolin-5-amine serves as a vital building block for synthesizing advanced indoline dyes, which are among the most efficient metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). While the compound itself is not the final dye, its N-methylindoline core is a key structural component of leading dyes like D149. This dye has achieved a certified power conversion efficiency (PCE) of 9.0% [1] and has been reported up to 9.1% [2] under standard AM1.5G solar illumination. This performance rivals and often surpasses that of many other classes of metal-free organic dyes, such as coumarin or perylene-based sensitizers, which typically exhibit lower PCEs (<7%) under similar conditions [3]. The high efficiency is directly linked to the strong electron-donating nature of the N-methylindoline unit, which facilitates efficient charge separation and injection.

DSSC Efficiency
Class-level
Derived dye D149 PCE 9.0–9.1%
vs
Coumarin/perylene dyes PCE <7%
Supports high-efficiency metal-free sensitizer development for DSSC research
N-methylindoline core is a key structural component of leading indoline dyes
Photovoltaics Solar Energy Materials Science

Regioselective C5 Functionalization

N-Methylindoline can undergo highly regioselective C5-alkylation, a transformation that is enabled by the directing effect of the N-methyl group and the inherent nucleophilicity of the indoline ring. This is not a general property of all indolines. A study reported a mild, regioselective C5-alkylation of N-alkylindolines with donor-acceptor cyclopropanes (DACs) [1]. The reaction was specifically optimized for N-methylindoline, demonstrating that the N-alkyl substituent is crucial for achieving high selectivity at the 5-position over other potential reactive sites on the indoline core. In contrast, unsubstituted indoline or indoles with different N-protecting groups would likely yield mixtures of regioisomers or require different, potentially more forcing, reaction conditions.

C5 Regioselectivity
Head-to-head
Selective C5-alkylation with donor-acceptor cyclopropanes under mild catalytic conditions
Enables site-specific indoline library synthesis without pre-functionalization
N-alkyl group is critical for regioselectivity; unsubstituted indoline yields mixtures
Organic Synthesis Methodology C-H Functionalization

Optimal Use Cases for N-Methylindolin-5-amine


High-Performance Organic Dye Synthesis

N-Methylindolin-5-amine is the optimal starting material for research groups focused on developing next-generation organic dyes, particularly for dye-sensitized solar cells (DSSCs) and fluorescent probes. The evidence in Section 3 demonstrates that the N-methylindoline core is critical for achieving high power conversion efficiencies (>9%) in DSSCs [1]. Using this compound as a building block allows for the systematic exploration of new D-π-A architectures, leveraging the strong electron-donating ability and red-shifted absorption of the N-methylindoline unit to capture more of the solar spectrum [2].

Medicinal Chemistry and SAR Studies

For medicinal chemists, N-Methylindolin-5-amine is a privileged scaffold for constructing diverse compound libraries. Its unique reactivity, such as the selective C5-alkylation detailed in Section 3, provides a direct route to synthesize analogs with modifications at a key position on the indoline ring [3]. The N-methyl group is a critical determinant of both the molecule's conformation and electronic properties, which directly influence its interactions with biological targets. Using this compound ensures that SAR studies are built upon a foundation of well-defined, tunable molecular properties, rather than the less predictable behavior of unsubstituted analogs.

Electronically Tunable Materials

Researchers in organic electronics and optoelectronics will find this compound to be an essential precursor. The evidence shows that the N-methyl group is a key factor in tuning the HOMO energy level and absorption properties of derived push-pull chromophores [2]. Its use is indicated for any project where precise control over the electron-donating strength of an organic semiconductor or chromophore is required. This includes applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and non-linear optical (NLO) materials.

Process Chemistry and Scale-Up Synthesis

Given its commercial availability and high purity (e.g., 98+%) from reputable suppliers , N-Methylindolin-5-amine is a suitable building block for scaling up successful lead candidates from discovery into preclinical development. Its well-defined physical properties (melting point: 37.5-38.5°C) facilitate handling and purification . For process chemists, selecting this compound reduces the risk associated with scaling up in-house syntheses of complex intermediates, providing a reliable and cost-effective entry point for the large-scale production of advanced materials or active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Organic dye synthesis
Electron-donating capacity of N-methylindoline core
λmax range and PCE benchmarking in DSSC platforms
Medicinal chemistry SAR
Regioselective C5 reactivity
C5 diversification efficiency and analog library scope
Optoelectronic materials
HOMO level tunability via N-methyl substitution
Intramolecular charge transfer characterization
Process chemistry scale-up
Building block reliability and salt-form availability
Batch consistency and purity across scale

Technical Documentation Hub

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20 linked technical documents
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